[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
The compound “(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings substituted with methyl and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of methyl and trifluoroethyl groups through alkylation reactions. The final step includes the formation of the amine linkage between the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
“(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine” has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which “(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-1H-pyrazole
- 2,2,2-Trifluoroethyl-1H-pyrazole
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole
Uniqueness
“(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is unique due to its dual pyrazole structure with distinct substituents, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H16F3N5 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-9-5-18-19(2)11(9)7-16-6-10-3-4-17-20(10)8-12(13,14)15/h3-5,16H,6-8H2,1-2H3 |
InChI Key |
FKAYRTJYMRGEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=NN2CC(F)(F)F |
Origin of Product |
United States |
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